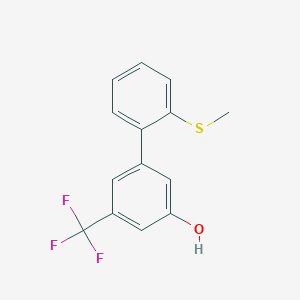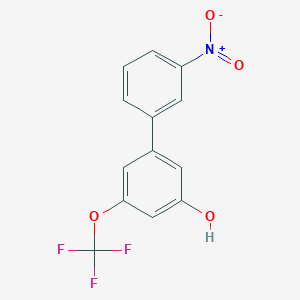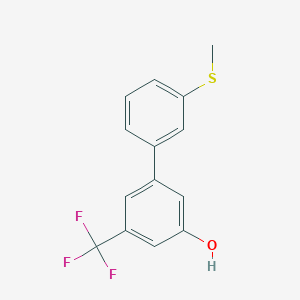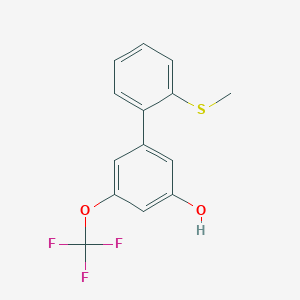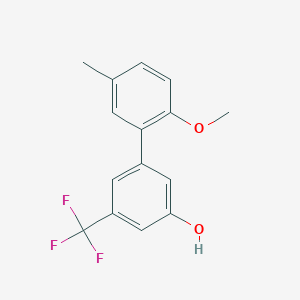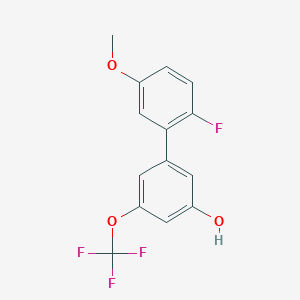
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (abbreviated as 5-FMP-3-TFMP) is a fluorinated phenol compound with a wide range of applications in scientific research. It is a colorless solid that has a melting point of 65-68 °C and a boiling point of 180-182 °C. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. 5-FMP-3-TFMP has also been used in biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.
作用機序
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of polymers and as a stabilizer for polymers. It is also believed to have antioxidant properties, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have antioxidant properties, which may be responsible for its anti-inflammatory, anti-cancer, and anti-aging effects. It has also been shown to have neuroprotective effects, which may be responsible for its ability to improve cognitive function and reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
The use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to work with. It is also relatively non-toxic, which makes it safe to use in experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective.
However, there are some limitations to the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. It is a relatively new compound, so its effects are not yet fully understood. Additionally, its use in laboratory experiments requires specialized equipment and techniques, which may not be available in all laboratories.
将来の方向性
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to determine the potential therapeutic applications of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%. Third, further research is needed to determine the optimal conditions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. Finally, further research is needed to determine the potential environmental impacts of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
合成法
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of fluoroacetic acid and 5-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a fluoroacetic ester, which is then hydrolyzed in the presence of a strong acid such as hydrochloric acid to yield 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
特性
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZKDKUBUIUCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686618 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-88-2 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


